N-desmethyl Netupitant D6

Bioanalytical method validation LC-MS/MS Stable isotope labeling

Substituting N-desmethyl Netupitant D6 with a non-deuterated internal standard introduces systematic error in M1 quantification due to differential matrix effects and retention time shifts. This hexadeuterated form (CAS 2070015-21-1) ensures co-elution and matched ionization efficiency with the target analyte, eliminating cross-signal interference. - +6 Da mass shift enables interference-free MS discrimination for robust method validation. - Co-elution compensates for ion suppression and matrix variability across long PK sampling windows (M1 t½ = 76.9 ± 27.6 h). - The preferred SIL-IS for FDA/EMA-compliant bioanalysis of Netupitant metabolite M1 in human plasma.

Molecular Formula C29H30F6N4O
Molecular Weight 570.6 g/mol
Cat. No. B1150030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-desmethyl Netupitant D6
Molecular FormulaC29H30F6N4O
Molecular Weight570.6 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCNCC4
InChIInChI=1S/C29H30F6N4O/c1-18-7-5-6-8-22(18)23-16-25(39-11-9-36-10-12-39)37-17-24(23)38(4)26(40)27(2,3)19-13-20(28(30,31)32)15-21(14-19)29(33,34)35/h5-8,13-17,36H,9-12H2,1-4H3/i2D3,3D3
InChIKeySRVSDBHUBFLSFE-XERRXZQWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-desmethyl Netupitant D6: Stable Isotope IS for M1


N-desmethyl Netupitant D6 (CAS 2070015-21-1) is the hexadeuterated form of N-desmethyl Netupitant, designated as metabolite M1 of the NK₁ receptor antagonist Netupitant [1]. The compound possesses molecular formula C₂₉H₂₄D₆F₆N₄O and molecular weight 570.6 g/mol, incorporating six deuterium atoms at the N-methyl and adjacent methyl positions . As a stable isotope-labeled internal standard (SIL-IS), it is intended exclusively for quantitative bioanalytical applications using liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling accurate measurement of N-desmethyl Netupitant in biological matrices from pharmacokinetic and drug metabolism studies .

N-desmethyl Netupitant D6: Essential for M1 Bioanalysis


Substituting N-desmethyl Netupitant D6 with a non-deuterated structural analog internal standard introduces systematic quantification error in LC-MS/MS analysis of M1. While structural analogs may exhibit different chromatographic retention times and ionization efficiencies from the target analyte, the SIL-IS approach using a hexadeuterated compound provides near-identical physicochemical behavior—including co-elution under reversed-phase conditions and matched matrix effect susceptibility—while maintaining a +6 Da mass shift sufficient for MS discrimination [1]. Given that M1 demonstrates an extended elimination half-life of 76.9 ± 27.6 hours compared to 51.6 ± 30.9 hours for parent Netupitant, accurate quantification across extended sampling intervals requires an internal standard that precisely tracks the analyte through complex extraction and ionization processes [2]. Using unlabeled M1 as a surrogate calibrator would introduce cross-signal interference; using an unrelated deuterated compound would not compensate for M1-specific matrix effects. The hexadeuterated form is therefore analytically non-substitutable for rigorous M1 quantification.

N-desmethyl Netupitant D6 Differentiation Evidence


Deuterated vs. Non-Deuterated IS Mass Resolution

N-desmethyl Netupitant D6 provides a nominal mass shift of +6 Da relative to unlabeled N-desmethyl Netupitant (M1), enabling baseline-resolved detection in the mass spectrometer without isotopic peak overlap . While class-level inference from stable isotope labeling principles indicates that this ≥+3 Da mass difference prevents cross-talk between internal standard and analyte channels [1], no published head-to-head comparative data quantifying signal interference between hexadeuterated and unlabeled forms in the same LC-MS/MS run are available. The deuterium incorporation at six positions (N-methyl and adjacent methyl groups) exceeds the minimum +3 Da threshold recommended for SIL-IS applications, theoretically ensuring analyte and internal standard are distinguished with high specificity [2]. Comparative quantitative data versus non-deuterated alternatives are not currently available in the peer-reviewed literature.

Bioanalytical method validation LC-MS/MS Stable isotope labeling

M1-Specific Internal Standard Requirement

N-desmethyl Netupitant (M1) is one of three pharmacologically active major metabolites of Netupitant, all formed via CYP3A4-mediated metabolism [1]. In pooled pharmacokinetic data from N=129 subjects receiving oral Netupitant 300 mg, M1 exhibited Cmax of 39.3 ± 14.0 μg/L, AUC₀₋ᵢₙf of 4819 ± 1847 μg·h/L, and notably extended t₁/₂ of 76.9 ± 27.6 hours—the longest half-life among all Netupitant-derived species [2]. For comparative context, parent Netupitant showed Cmax 477.3 ± 231.6 μg/L and t₁/₂ 51.6 ± 30.9 hours [2]. The prolonged M1 half-life relative to parent necessitates accurate quantification over extended post-dose sampling windows. Using a deuterated internal standard specific to M1 is analytically required because M1 constitutes a distinct circulating entity with its own exposure profile; parent Netupitant D6 or M2/M3 deuterated standards would not co-elute with M1 under chromatographic conditions optimized for this metabolite.

Pharmacokinetics Drug metabolism CINV

Deuterated IS Co-Elution

Stable isotope-labeled internal standards such as N-desmethyl Netupitant D6 are designed to co-elute precisely with the unlabeled analyte under reversed-phase liquid chromatography conditions, thereby experiencing identical matrix-induced ion suppression or enhancement effects [1]. This co-elution property is a class-level characteristic of SIL-IS compounds and ensures that the internal standard to analyte response ratio remains constant regardless of matrix composition variability [2]. While direct experimental retention time comparison data for N-desmethyl Netupitant D6 versus its unlabeled counterpart are not published, the SIL-IS class principle establishes that deuterated and non-deuterated forms of the same molecule exhibit indistinguishable chromatographic behavior [3]. Structural analogs (e.g., ibrutinib, previously used as an internal standard for Netupitant quantification) would not co-elute and are therefore subject to differential matrix effects.

Chromatography Matrix effects Bioanalysis

N-desmethyl Netupitant D6 Application Scenarios


Regulated M1 Bioanalytical Validation

N-desmethyl Netupitant D6 is the requisite internal standard for developing and validating LC-MS/MS methods intended for M1 quantification in human plasma under regulatory guidance (FDA/EMA bioanalytical method validation). The compound's +6 Da mass shift and co-elution property enable compliance with validation parameters requiring matrix effect compensation and interference-free quantification. Given M1's extended half-life of 76.9 ± 27.6 hours [1], methods must maintain accuracy across prolonged sampling windows—a requirement best met using the deuterated M1-specific internal standard rather than a structural analog.

M1 Exposure Assessment in Clinical Studies

In phase 1-3 clinical trials of Netupitant-containing formulations (e.g., NEPA fixed combination), M1 plasma concentrations must be quantified to characterize active metabolite exposure. With M1 achieving AUC₀₋ᵢₙf of 4819 ± 1847 μg·h/L and Cmax of 39.3 ± 14.0 μg/L in N=129 subjects [1], accurate measurement across this concentration range requires an internal standard that precisely tracks the analyte through extraction and ionization. N-desmethyl Netupitant D6 provides the matched physicochemical behavior essential for generating reliable PK parameters suitable for regulatory submission.

CYP3A4 Drug-Drug Interaction Studies

Since Netupitant undergoes CYP3A4-mediated metabolism to M1, M2, and M3 [2], drug-drug interaction (DDI) studies with CYP3A4 inhibitors or inducers require accurate quantification of M1 to assess metabolic pathway perturbation. Using N-desmethyl Netupitant D6 ensures that observed changes in M1 concentrations reflect true pharmacological modulation rather than analytical variability arising from matrix effect differences. The internal standard's co-elution with M1 compensates for ion suppression that may vary between study arms due to co-administered drugs.

M1 Profiling in Special Populations

Studies in hepatic impairment, renal impairment, or pediatric populations may require extended pharmacokinetic sampling due to altered clearance. M1's half-life of 76.9 ± 27.6 hours [1] already exceeds that of parent Netupitant (51.6 ± 30.9 h), and this differential may be accentuated in special populations. Accurate quantification across long sampling intervals demands an internal standard that maintains consistent response relative to the analyte. N-desmethyl Netupitant D6 provides the matched retention time and ionization behavior necessary for robust longitudinal quantification.

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